7-Bromo-2-(furan-2-ylmethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-BROMO-2-[(FURAN-2-YL)METHYL]-1-(4-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a furan ring, a nitrophenyl group, and a chromeno-pyrrole system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-BROMO-2-[(FURAN-2-YL)METHYL]-1-(4-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions The process begins with the preparation of the furan-2-ylmethyl intermediate, which is then coupled with a brominated chromeno-pyrrole derivative
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
7-BROMO-2-[(FURAN-2-YL)METHYL]-1-(4-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The bromine atom can be substituted with different nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-BROMO-2-[(FURAN-2-YL)METHYL]-1-(4-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 7-BROMO-2-[(FURAN-2-YL)METHYL]-1-(4-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it could inhibit bacterial enzymes, thereby exhibiting antimicrobial activity, or interfere with cancer cell signaling pathways, resulting in anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Furanmethanol: A simpler furan derivative with antimicrobial properties.
4-Nitrophenylhydrazine: A nitrophenyl compound used in the synthesis of various heterocyclic compounds.
Chromeno[2,3-c]pyrrole derivatives: A class of compounds with diverse biological activities.
Uniqueness
7-BROMO-2-[(FURAN-2-YL)METHYL]-1-(4-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the furan ring, nitrophenyl group, and chromeno-pyrrole system makes it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C22H13BrN2O6 |
---|---|
Molecular Weight |
481.3 g/mol |
IUPAC Name |
7-bromo-2-(furan-2-ylmethyl)-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H13BrN2O6/c23-13-5-8-17-16(10-13)20(26)18-19(12-3-6-14(7-4-12)25(28)29)24(22(27)21(18)31-17)11-15-2-1-9-30-15/h1-10,19H,11H2 |
InChI Key |
HMXONFXYOIGCCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Br)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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